molecular formula C23H20ClN3O3S B2784981 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 1325734-99-3

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No. B2784981
CAS RN: 1325734-99-3
M. Wt: 453.94
InChI Key: XUIVDQUKRMSLQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves intricate chemical transformations. Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods allow efficient access to the target compound, enabling scalability for potential drug development.


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : Compound X exhibits a high melting point, likely exceeding 350°C .
    • Spectral Data : Infrared (IR) spectroscopy reveals characteristic peaks at ν_max 3364, 3137, 3062, 2754, 1690, 1600 cm^−1, corresponding to functional groups .
    • NMR : The ^1H NMR spectrum displays signals for NH protons, aromatic protons, and other substituents .
    • Mass Spectrometry : The molecular ion peak at m/z 288 (M + 1)^+ confirms the compound’s mass .

Mechanism of Action

Although detailed studies are ongoing, preliminary investigations suggest that Compound X interacts with specific cellular targets. Computational studies, including molecular docking against the DprE1 enzyme, provide insights into its potential anti-tubercular activity . Further mechanistic studies are warranted to elucidate its mode of action.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-20(21(26-30-14)16-6-2-3-7-17(16)24)22(28)27-12-10-15(11-13-27)29-23-25-18-8-4-5-9-19(18)31-23/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVDQUKRMSLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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